4-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
4-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H25BN2O3 and its molecular weight is 292.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Pyrazoles are well-known for their role in the synthesis of heterocyclic compounds. The unique reactivity of certain pyrazole derivatives makes them valuable building blocks for creating a variety of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, and pyranopyrimidines. These compounds find applications in medicinal chemistry, agriculture, and materials science due to their diverse biological and chemical properties (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Design
Pyrazole derivatives, particularly those substituted with methyl groups, have shown a wide spectrum of biological activities. These activities range from antimicrobial to anticancer properties. The synthesis and bioevaluation of these compounds are critical for drug discovery and development, aiding medicinal chemists in creating new therapeutic agents (Sharma et al., 2021).
Catalysis and Green Chemistry
The synthesis of complex molecules often requires catalysts to improve reaction efficiency and selectivity. Pyrazole derivatives have been used in conjunction with hybrid catalysts to synthesize pyranopyrimidines, showcasing the importance of such scaffolds in green chemistry. These catalysts facilitate the development of lead molecules for various applications, emphasizing the role of pyrazole derivatives in sustainable chemical synthesis (Parmar et al., 2023).
Therapeutic Applications
Research on pyrazoline, a closely related compound to pyrazole, highlights its potential in therapeutic applications, including antimicrobial, anticancer, and antimalarial activities. The structural diversity of pyrazoline derivatives allows for a wide range of biological activities, which can be harnessed in drug development (Karati et al., 2022).
Properties
IUPAC Name |
4-methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-11-10-17-18(12-8-6-7-9-19-12)13(11)16-20-14(2,3)15(4,5)21-16/h10,12H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGITVYAKQXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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